K02288

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

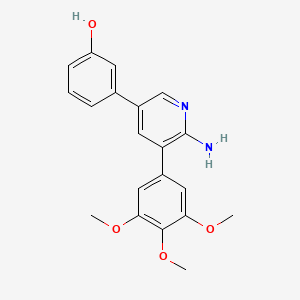

K02288 is a potent inhibitor of bone morphogenetic protein (BMP) type I receptors, specifically targeting ALK1, ALK2, and ALK6 with high affinity. It is a small molecule with the chemical structure 3-[6-amino-5-(3,4,5-trimethoxyphenyl)-pyridin-3-yl]-phenol . This compound has gained attention in scientific research due to its ability to modulate BMP signaling pathways, which are crucial in various biological processes and diseases.

科学研究应用

K02288 在科学研究中具有广泛的应用:

化学: 用作研究 BMP 信号通路及其调节的工具。

生物学: 研究其在细胞过程(如分化、增殖和凋亡)中的作用。

医学: 与 BMP 信号相关的疾病的潜在治疗应用,例如进行性骨化性肌纤维炎和某些癌症。

工业: 用于开发靶向 BMP 通路的新药

生化分析

Biochemical Properties

K02288 interacts with several enzymes and proteins, particularly the type I BMP receptors, including ALK1, ALK2, and ALK6 . It shows slightly weaker inhibition against other ALKs . The interaction between this compound and these receptors plays a crucial role in various biochemical reactions .

Cellular Effects

In cellular processes, this compound has a significant impact. It reduces BMP4-induced Smad1/5/8 phosphorylation in vitro . This influence on cell function suggests that this compound can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly BMP receptors . It inhibits these receptors, leading to changes in gene expression and enzyme activation or inhibition .

准备方法

合成路线和反应条件

K02288 的合成涉及形成 2-氨基吡啶骨架。关键步骤包括:

吡啶环的形成: 这通常通过涉及适当前体的缩合反应来实现。

氨基的引入: 这一步涉及吡啶环的硝化,然后还原以引入氨基。

三甲氧基苯基的连接: 这是通过偶联反应完成的,通常使用钯催化的交叉偶联方法

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛记录,但一般方法将涉及扩大上述合成路线的规模。这将包括优化反应条件以获得更高的收率和纯度,并确保该过程具有成本效益和环境友好。

化学反应分析

反应类型

K02288 会经历各种化学反应,包括:

氧化: this compound 中的酚羟基在某些条件下可以被氧化。

还原: 合成过程中引入的硝基可以还原为氨基。

常用试剂和条件

氧化: 常用的氧化剂如高锰酸钾或三氧化铬。

还原: 还原剂如氢气与钯催化剂或硼氢化钠。

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,酚羟基的氧化会导致醌衍生物的形成,而硝基的还原会生成相应的胺 .

作用机制

K02288 通过抑制 BMP I 型受体(特别是 ALK1、ALK2 和 ALK6)发挥作用。它以 ATP 模拟的方式与这些受体结合,与激酶铰链区形成氢键。这种抑制阻止了 Smad1/5/8 蛋白的磷酸化,从而阻断了下游信号通路。 这种机制对于其在调节 BMP 信号传导及其潜在的治疗应用中起着至关重要的作用 .

相似化合物的比较

类似化合物

LDN-193189: 另一种具有相似作用机制的强效 BMP 抑制剂。

K02288 的独特性

This compound 的独特性在于它与 ALK1、ALK2 和 ALK6 的亲和力和选择性高于其他 BMP 抑制剂。 它还表现出改善的药代动力学特性,使其成为研究和潜在治疗应用的宝贵工具 .

生物活性

K02288 is a small molecule inhibitor that selectively targets the Bone Morphogenetic Protein (BMP) signaling pathway, particularly the ALK2 receptor. Its discovery has opened avenues for therapeutic applications in conditions characterized by dysregulated BMP signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers.

Structure-Activity Relationship (SAR)

This compound is based on a 2-aminopyridine scaffold , which has shown significant binding affinity for ALK2 and other BMP type I receptors. The compound exhibits a favorable kinome-wide selectivity profile, demonstrating less off-target inhibition compared to other inhibitors like LDN-193189. The structure-activity relationship studies indicate that modifications to the 3-phenol substituent can enhance its potency and selectivity against ALK2.

Key Findings from SAR Studies

- This compound shows IC50 values of approximately 100 nM against ALK2 in cellular assays, which is weaker than LDN-193189 (IC50 = 10 nM) but still significant for therapeutic exploration .

- The compound effectively inhibits BMP-induced phosphorylation of Smad1/5/8, confirming its role in blocking BMP signaling pathways .

This compound functions primarily as an ATP-competitive inhibitor of the ALK2 receptor. Its binding stabilizes an inactive conformation of the kinase domain, preventing downstream signaling activation. Structural studies have revealed that this compound forms multiple hydrogen bonds within the ATP-binding pocket, which is critical for its inhibitory activity .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits BMP signaling in various cell types:

- C2C12 Cells : this compound reduced BMP4-induced phosphorylation of Smad1/5/8 in a dose-dependent manner .

- Human Umbilical Vein Endothelial Cells (HUVECs) : The compound inhibited BMP9-induced signaling, leading to dysfunctional vessel formation in angiogenesis assays .

In Vivo Studies

This compound has shown promise in preclinical models:

- In mouse models of FOP, this compound demonstrated efficacy in reducing ectopic bone formation, highlighting its potential therapeutic application .

- The compound's ability to induce a hypersprouting phenotype in endothelial sprouting assays suggests it may also play a role in modulating angiogenesis, which could be beneficial or detrimental depending on the context .

Comparative Analysis with Other Inhibitors

| Compound | Target | IC50 (nM) | Selectivity Profile | Notable Effects |

|---|---|---|---|---|

| This compound | ALK2 | 100 | More selective than LDN-193189 | Inhibits BMP signaling |

| LDN-193189 | ALK2 | 10 | Broader inhibition across kinases | Stronger BMP inhibition |

| LDN-214117 | ALK2 | <1 | >100-fold selectivity over ALK5 | Superior cellular activity |

Case Studies

- Fibrodysplasia Ossificans Progressiva (FOP) : this compound was tested in mouse models demonstrating its ability to inhibit abnormal bone growth associated with FOP. The results suggest that this compound may serve as a therapeutic agent for managing this condition by selectively inhibiting ALK2 without affecting other pathways significantly .

- Angiogenesis : In chick chorioallantoic membrane assays, this compound caused dysfunctional vessel formation, indicating its potential use in tumor biology where aberrant angiogenesis is a concern. This activity aligns with its role as an inhibitor of BMP9 signaling, which is crucial for endothelial cell function .

属性

IUPAC Name |

3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLMANFTWLNAKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431985-92-0 |

Source

|

| Record name | K 02288 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。